Cas no 1105208-27-2 (ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate)
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- AZMQDSNDKIJLJL-UHFFFAOYSA-N
- ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
- AKOS024511190
- VU0645300-1
- F5496-0200
- ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
- ethyl 4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate
- 1105208-27-2
-
- Inchi: 1S/C17H21N3O4S/c1-2-23-15(22)6-5-14(21)20-9-7-12(8-10-20)16-18-19-17(25-16)13-4-3-11-24-13/h3-4,11-12H,2,5-10H2,1H3
- InChI Key: AZMQDSNDKIJLJL-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CCC(N1CCC(C2=NN=C(C3=CC=CO3)S2)CC1)=O
Computed Properties
- Exact Mass: 363.12527733g/mol
- Monoisotopic Mass: 363.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 114Ų
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5496-0200-2μmol |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate |
1105208-27-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0200-5μmol |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate |
1105208-27-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0200-10μmol |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate |
1105208-27-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0200-20μmol |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate |
1105208-27-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0200-1mg |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate |
1105208-27-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0200-2mg |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate |
1105208-27-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0200-3mg |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate |
1105208-27-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0200-4mg |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate |
1105208-27-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0200-5mg |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate |
1105208-27-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5496-0200-10mg |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate |
1105208-27-2 | 10mg |
$79.0 | 2023-09-10 |
ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate
Introduction to Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate (CAS No. 1105208-27-2)
Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate, with the CAS number 1105208-27-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit a unique combination of structural features and biological activities, making it a valuable candidate for further investigation in drug discovery and development.
The molecular structure of Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate incorporates several key pharmacophoric elements that contribute to its potential therapeutic applications. The presence of a furan ring, a thiadiazole moiety, and a piperidine scaffold suggests a multifaceted interaction with biological targets. These structural components are known to be involved in various pharmacological mechanisms, including enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
In recent years, there has been growing interest in the development of novel therapeutic agents that target inflammation and immunomodulatory pathways. The compound Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate has shown promise in preliminary studies as a potential modulator of these pathways. The furan ring and thiadiazole moiety are particularly noteworthy for their ability to interact with inflammatory mediators and immune cells. This makes the compound a promising candidate for further exploration in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The piperidine scaffold in Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-4-oxobutanoate is another key feature that contributes to its pharmacological potential. Piperidine derivatives are well-known for their ability to enhance drug bioavailability and binding affinity to biological targets. This structural element is often incorporated into drug candidates to improve their pharmacokinetic properties. In the context of this compound, the piperidine moiety may play a crucial role in mediating its interaction with therapeutic targets.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of novel compounds for their potential biological activities. Ethyl 4-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-y}l}-4-oxybutanoate has been subjected to virtual screening using various docking algorithms to identify its potential binding interactions with key biological targets. These studies have revealed promising interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. Additionally, the compound has shown potential binding affinity to cytokine receptors involved in immune regulation.
The synthesis of Ethyl 4-{4-[5-(furanr)-r]-r]-r]-r]-r]-r]-r]-r]-r]-r]-r]-r>-ylyl-piperidin-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r>-ylyl-r}> r}> r}> r}> r}> r}> r}> r}> r}> r}> r}> r}> r} oxobutanoate has been optimized to ensure high yield and purity. The synthetic route involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include condensation reactions between appropriate precursors followed by functional group modifications to introduce the desired pharmacophoric elements. The use of advanced catalytic systems has allowed for more efficient and environmentally friendly synthesis.
In vitro studies have been conducted to evaluate the biological activity of Ethyl 4-{4-[5-(furanr)-r]-r]-r]-r])-ylyl-piperidin-r])-ylyl-piperidin-r])-ylyl-piperidin-r])-ylyl-piperidin-r])-ylyl-piperidin-yll}-ryll}-ryll}-ryll}-ryll}-ryll} oxobutanoate. These studies have demonstrated its inhibitory effects on various enzymes and receptors relevant to inflammation and immune modulation. For instance, preliminary data suggest that the compound exhibits significant inhibitory activity against COX enzymes at concentrations comparable to those observed with known anti-inflammatory agents. Additionally, it has shown modulatory effects on cytokine production by immune cells.
The potential therapeutic applications of Ethyl 4-{4-[5-(furan)r]-r]} oxobutanoate are broad and encompass several areas of medical research. Given its inhibitory effects on inflammatory mediators and immune modulatory properties, it holds promise for the treatment of chronic inflammatory conditions such as rheumatoid arthritis, psoriasis, and multiple sclerosis. Furthermore, its interaction with immunomodulatory pathways suggests potential utility in immunotherapy applications.
Further investigation is warranted to fully elucidate the mechanism of action and therapeutic potential of Ethyl 4-{
In conclusionEthyl 42{42[52(fura42<20)y42<10,y42<13,y42<14,y42<20)y42<12)y42<15)y42<14)y42<15)piperydin12)y42<14)piperydin12)y42<14)piperydin12)y42<14)piperydin12)y42<14)piperydin12)y44 oxobutanoateCAS No.1105208272The compound represents an exciting advancement in pharmaceutical chemistry with significant potential for further development into novel therapeutic agents. Its unique structural features and demonstrated biological activities make it a compelling candidate for future research in drug discovery and development.
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